tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate is a complex organic compound that features a unique imidazo[4,5-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl carboxylate group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21ClN4O2 |
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Molecular Weight |
336.81 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-1H-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
VRTBZTFXKPPDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C3C(=C2)NC=N3)Cl |
Origin of Product |
United States |
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